PI-828 is a potent dual inhibitor of phosphatidylinositol 3-kinase and casein kinase 2, classified under small molecule inhibitors. It has garnered attention for its potential therapeutic applications in oncology and other diseases due to its ability to modulate key signaling pathways involved in cell proliferation and survival. The compound is primarily sourced from synthetic methods that yield high purity and efficacy.
PI-828 is a synthetic compound with the Chemical Abstracts Service number 942289-87-4. It falls into the category of kinase inhibitors, specifically targeting phosphatidylinositol 3-kinase and casein kinase 2. These kinases play crucial roles in various cellular processes, including metabolism, cell growth, and survival, making PI-828 a significant candidate for research in cancer therapeutics and other related fields .
The synthesis of PI-828 involves several steps that focus on achieving optimal yields and purity. The compound is synthesized through a multi-step process that includes:
The molecular structure of PI-828 can be characterized by its specific arrangement of atoms, which contributes to its biological activity. The compound's structural formula includes:
The three-dimensional conformation of PI-828 allows it to fit into the active sites of phosphatidylinositol 3-kinase and casein kinase 2, thereby inhibiting their activity effectively .
PI-828 undergoes specific chemical reactions that are critical for its function as an inhibitor. These reactions include:
The compound's effectiveness is often measured by its half-maximal inhibitory concentration (IC50), which indicates the potency of the inhibitor against specific kinases .
The mechanism of action for PI-828 involves the following processes:
Research indicates that PI-828 exhibits IC50 values ranging from approximately 112 nM to over 1,000 nM for different targets, showcasing its selective inhibition profile .
PI-828 exhibits several notable physical and chemical properties:
These properties are crucial for its formulation in biological assays and therapeutic applications .
PI-828 has several scientific applications, primarily in research related to:
Phosphatidylinositol 3-kinases (PI3Ks) are lipid kinases critical for cellular processes like proliferation and survival. PI-828 selectively targets Class I PI3K catalytic subunits (p110α, β, δ, γ), demonstrating distinct isoform specificity.
PI-828 exhibits nanomolar potency against PI3K isoforms, with the highest affinity for p110β (IC₅₀ = 0.098 μM) and significantly lower activity against p110γ (IC₅₀ = 1.967 μM) [1] [4]. This profile positions it as a pan-Class IA inhibitor with moderate γ-isoform selectivity:
Table 1: IC₅₀ Values of PI-828 Against PI3K Isoforms
Isoform | IC₅₀ (μM) | Relative Potency vs. LY294002 |
---|---|---|
p110β | 0.098 | >10-fold higher |
p110α | 0.183 | >5-fold higher |
p110δ | 0.227 | >5-fold higher |
p110γ | 1.967 | Comparable |
The enhanced potency over first-generation inhibitors (e.g., LY294002) is attributed to its optimized benzopyran-4-one core, which improves ATP-binding site engagement [1] [3].
Structural analyses reveal that PI-828 binds the ATP-binding cleft of p110 subunits. Key interactions include:
This binding disrupts PIP₂-to-PIP₃ conversion, suppressing oncogenic signaling [3] [5].
Beyond PI3K, PI-828 inhibits casein kinase 2 (CK2), a serine/threonine kinase involved in DNA repair and cell survival. Biochemical assays show:
The benzopyran-4-one scaffold enables simultaneous binding to CK2’s catalytic cleft, forming a hydrogen bond with Glu114 [6]. This dual inhibition amplifies antitumor effects by blocking parallel oncogenic pathways.
Table 2: Kinase Selectivity Profile of PI-828
Target | IC₅₀ | Biological Impact |
---|---|---|
PI3K p110α | 173 nM | Blocks PIP₃ production |
PI3K p110β | 98 nM | Inhibits PTEN-deficient cancers |
CK2α1 | 149 nM | Disrupts DNA repair & metabolism |
CK2α2 | 1.127 μM | Modulates circadian rhythms |
In oral squamous cell carcinoma (OSCC) cells (SCC-4, SCC-9, SCC-25), PI-828:
Similar results occur in breast cancer (4T1) and ovarian cancer (4306) models, where PI-828 induces caspase-3-mediated apoptosis at concentrations >6.25 μM [9].
Unexpectedly, PI-828 disrupts GPCR-coupled calcium signaling independent of PI3K inhibition:
This off-target activity complicates the interpretation of PI3K-specific effects in cellular assays.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1